An In-depth Technical Guide to 1,4-Dibromonaphthalene (CAS: 83-53-4)
An In-depth Technical Guide to 1,4-Dibromonaphthalene (CAS: 83-53-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1,4-Dibromonaphthalene. The information is curated for professionals in research and development, with a focus on providing actionable data and experimental context.
Core Properties
1,4-Dibromonaphthalene is a halogenated aromatic hydrocarbon notable for its utility as a chemical intermediate. It typically presents as a white to light orange-beige crystalline solid.[1][2] Its core chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of 1,4-Dibromonaphthalene
| Property | Value | Source(s) |
| CAS Number | 83-53-4 | [1][2][3] |
| Molecular Formula | C₁₀H₆Br₂ | [1][2] |
| Molecular Weight | 285.97 g/mol | [1][3] |
| Appearance | White to light orange-beige crystalline powder/solid | [1][2][4] |
| Melting Point | 80-82 °C | [2][4][5] |
| Boiling Point | ~288.1 - 334.7 °C at 760 mmHg | [2][4][5] |
| Density | ~1.834 g/cm³ | [2] |
| Flash Point | 181.4 °C | [2][4] |
| Water Solubility | Sparingly soluble (~0.1 g/L at 25°C) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and DMSO (slightly) | [1][4][5] |
| Refractive Index | ~1.688 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Dibromonaphthalene. Key spectral data are available from various analytical techniques.
Table 2: Spectroscopic Data for 1,4-Dibromonaphthalene
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [1][6] |
| ¹³C NMR | Spectrum available in CDCl₃. | [1] |
| Infrared (IR) | Spectra available for KBr disc and nujol mull preparations. | [1] |
| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak consistent with the molecular weight. | [7][8] |
Synthesis and Reactivity
1,4-Dibromonaphthalene is primarily synthesized through the bromination of naphthalene (B1677914) or 1-bromonaphthalene.[4] It serves as a versatile intermediate for a variety of chemical transformations.
Several methods for the synthesis of 1,4-Dibromonaphthalene have been reported. A common laboratory-scale protocol involves the direct bromination of 1-bromonaphthalene.
Experimental Protocol: Synthesis from 1-Bromonaphthalene [1][9]
-
Reactants: 1-Bromonaphthalene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)
-
Procedure:
-
Dissolve 1-Bromonaphthalene in dichloromethane.
-
Cool the solution to -30 °C.
-
Slowly add a solution of bromine in dichloromethane to the cooled mixture.
-
Maintain the reaction at -30 °C for approximately 48 hours.
-
After the reaction is complete, quench with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine.
-
Extract the product with dichloromethane, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Yield: A high yield of approximately 90% can be achieved.[1]
An alternative, environmentally friendlier method utilizes ionic liquids as catalysts in an aqueous solution, which can also result in high yields.
The two bromine atoms on the naphthalene core are reactive sites for various organic reactions, making 1,4-Dibromonaphthalene a valuable building block.
-
Nucleophilic Substitution: It can undergo reactions with nucleophiles, such as in the synthesis of 1-(2-Hydroxyethyl)-4-bromonaphthalene using n-Butyllithium and oxirane, with a reported yield of 70%.[1]
-
Cross-Coupling Reactions: The bromo groups are suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds to create more complex aromatic systems.[10]
-
Annelation of PAHs: It is used in the annelation of polycyclic aromatic hydrocarbons (PAHs), a process that involves adding new rings to the aromatic structure.[4]
Applications in Research and Development
The versatility of 1,4-Dibromonaphthalene makes it a valuable intermediate in several high-tech and research-intensive fields.
-
Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[1] Notably, it is used in the synthesis of novel, orally active dual NK1/NK2 antagonists, which have potential applications in treating conditions like anxiety and depression.[2][4] Its derivatives are also explored for enzyme-inhibitory, antifungal, antibacterial, and anticancer properties.
-
Materials Science and Organic Electronics: 1,4-Dibromonaphthalene is a key precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[10] For example, it is used to create ambipolar deep-blue emitters with high thermal stability for OLED displays.[9] Its phosphorescent properties as a triplet excitation acceptor are also significant in this field.[9]
-
Dyes and Agrochemicals: It is used as an intermediate in the production of various dyes and as a starting material for pesticides and herbicides.[1]
Safety and Handling
1,4-Dibromonaphthalene is classified as an irritant and requires careful handling to avoid exposure.
Table 3: Hazard and Safety Information for 1,4-Dibromonaphthalene
| Category | Information | Source(s) |
| Hazard Codes | Xi (Irritant) | [2][4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. | [1][11] |
| Storage | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [1] |
| Incompatibility | Strong oxidizing agents. | [11] |
| Decomposition Products | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas. | [11] |
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting.
Always consult the material safety data sheet (MSDS) before handling this chemical.[11][12][13]
References
- 1. Page loading... [guidechem.com]
- 2. 1,4-Dibromonaphthalene 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. labproinc.com [labproinc.com]
- 4. lookchem.com [lookchem.com]
- 5. 1,4-dibromonaphthalene CAS#: 83-53-4 [m.chemicalbook.com]
- 6. 1,4-dibromonaphthalene(83-53-4) 1H NMR [m.chemicalbook.com]
- 7. 1,4-Dibromonaphthalene | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-dibromonaphthalene(83-53-4) MS [m.chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 1,4-Dibromonaphthalene | 83-53-4 | Benchchem [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
